molecular formula C5H10S2 B13078937 2-Methylthiolane-3-thiol CAS No. 57067-07-9

2-Methylthiolane-3-thiol

Cat. No.: B13078937
CAS No.: 57067-07-9
M. Wt: 134.3 g/mol
InChI Key: DPEXPKGKIRGPKJ-UHFFFAOYSA-N
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Description

2-Methylthiolane-3-thiol is an organic compound with the molecular formula C5H10S2. It is a sulfur-containing compound, specifically a thiol, which is characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of thiols, including 2-Methylthiolane-3-thiol, typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, which directly produces the thiol .

Industrial Production Methods

Industrial production of thiols often employs similar synthetic routes but on a larger scale. The use of thiourea and alkyl halides is common due to the efficiency and relatively mild reaction conditions. Additionally, industrial processes may incorporate continuous flow reactors to enhance production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methylthiolane-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Alkyl halides, thiourea.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkyl thiols.

Mechanism of Action

The mechanism of action of 2-Methylthiolane-3-thiol involves its reactivity with various molecular targets. The sulfhydryl group can form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity is crucial in processes such as enzyme catalysis and protein folding, where disulfide bond formation and reduction play essential roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylthiolane-3-thiol is unique due to its specific molecular structure, which imparts distinct chemical reactivity and physical properties. Its cyclic structure differentiates it from linear thiols like ethanethiol and 1-butanethiol, leading to variations in odor, boiling point, and solubility .

Properties

CAS No.

57067-07-9

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

2-methylthiolane-3-thiol

InChI

InChI=1S/C5H10S2/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3

InChI Key

DPEXPKGKIRGPKJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)S

Origin of Product

United States

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